molecular formula C19H27NO4 B12282947 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate

Cat. No.: B12282947
M. Wt: 333.4 g/mol
InChI Key: GMZPZDIZYAVNKA-UHFFFAOYSA-N
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Description

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of benzyl and tert-butyl groups attached to the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzyl group at the 2-position. The methyl group is then introduced at the 4-position through alkylation reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-methylpiperidine-1,2-dicarboxylate

InChI

InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3

InChI Key

GMZPZDIZYAVNKA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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